molecular formula C9H9FO2 B1585850 Methyl 2-(4-fluorophenyl)acetate CAS No. 34837-84-8

Methyl 2-(4-fluorophenyl)acetate

Cat. No. B1585850
CAS RN: 34837-84-8
M. Wt: 168.16 g/mol
InChI Key: AJPPKGMEHMXPMC-UHFFFAOYSA-N
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Description

“Methyl 2-(4-fluorophenyl)acetate” is a chemical compound with the CAS Number: 34837-84-8 . It has a molecular weight of 168.17 . The IUPAC name for this compound is methyl (4-fluorophenyl)acetate .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-fluorophenyl)acetate” is C9H9FO2 . The InChI Code is 1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 .

Scientific Research Applications

Molecular Structure and Bonding

The study of monofluorinated small molecules, including those similar to Methyl 2-(4-fluorophenyl)acetate, reveals insights into their molecular structure and bonding. Research by Burns and Hagaman (1993) found that these molecules consist of a planar acetate anion with a fluorophenyl group, indicating specific bonding and structural characteristics (Burns & Hagaman, 1993).

Electrochemical Fluorination

Electrochemical fluorination is a significant application in the study of Methyl 2-(4-fluorophenyl)acetate. Balandeh et al. (2017) demonstrated the electrochemical fluorination of related compounds using tetrabutylammonium fluoride (TBAF), which is essential in understanding the chemical properties and potentials of these molecules (Balandeh et al., 2017).

Antitumor Agents

In the field of medicinal chemistry, compounds similar to Methyl 2-(4-fluorophenyl)acetate have been synthesized and evaluated for their potential as antitumor agents. For instance, the study by Xia et al. (2003) on 2-phenyl-4-quinolone acetic acids and their esters indicated potential cytotoxicity against various human tumor cell lines (Xia et al., 2003).

Asymmetric Synthesis in Piperidine Derivatives

Asymmetric synthesis of derivatives is another application area. Salgado et al. (2019) described the synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, which provides valuable insights into the synthesis processes of complex molecular structures (Salgado et al., 2019).

Synthesis of Key Intermediates

The synthesis of key intermediates for other pharmaceutical compounds is another application. Zhou Kai (2010) discussed the synthesis of a compound related to Methyl 2-(4-fluorophenyl)acetate as a key intermediate in the production of atorvastatin, highlighting its role in drug development (Zhou Kai, 2010).

Fluorogenic Reagents for Analysis

In analytical chemistry, related compounds are used as fluorogenic reagents for the detection and analysis of primary amines and carbohydrates, as demonstrated in a study by Chen and Novotny (1997), indicating their utility in complex analytical procedures (Chen & Novotny, 1997).

Safety And Hazards

“Methyl 2-(4-fluorophenyl)acetate” is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPPKGMEHMXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369799
Record name methyl 2-(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-fluorophenyl)acetate

CAS RN

34837-84-8
Record name methyl 2-(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-fluorophenyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A catalytic amount (0.5 mL) of concentrated sulfuric acid was added to a solution of 4-fluorophenylacetic acid (30.8 g, 0.20 mol) in 500 mL of methanol. The solution was stirred at reflux for 4 hours. The volatile materials were removed under reduced pressure to furnish a colorless oil which was dissolved in ether/ethyl acetate and washed with 2 N aqueous Na2CO3, brine, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide an oil which was dried overnight under high vacuum (yield: 33.6 g; 95%). 1H NMR (300 MHz, CDCl3) δ 3.59 (s, 2H), 3.65 (s, 3H), 7.01 (t, J=9 Hz, 2H), 7.20-7.28 (m, 2H). MS (DCI/NH3) m/z 186 (M+NH4)+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
ether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 4-fluorophenylacetic acid (10.6 g, 68.8 mmol) and anhydrous methanol (100 mL). Add concentrated sulfuric acid (3 drops). Heat at 50° C. After 12 hours, cool to ambient temperature and evaporate most of the solvent in vacuo. Dilute the evaporated reaction mixture with ether, extract with aqueous saturated sodium bicarbonate solution and brine. Dry over MgSO4 filter and allow to stand until a solid forms. Collect the solid by filtration to give methyl 4-fluorophenylacetate which may be used without further purification.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-(4-fluorophenyl)acetic acid (15.4 g, 0.1 mol) in methanol (600 mL) was treated with a solution of hydrogen chloride in dioxane (4 N, 100 mL) followed by warming at reflux for 18 h. The solution was cooled and concentrated in vacuo. The residue was distilled under reduced pressure (55-58° C./0.5 mm Hg) to afford the title compound as colorless oil (13.6 g, 81%). 1H NMR (300 MHz, CDCl3): δ 3.60 (s, 2 H) 3.70 (s, 3 H) 7.02 (m, 2 H) 7.24 (m, 2 H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 2-(4-fluorophenyl)acetic acid (15.4 g, 0.1 mol) in methanol (600 mL) was treated with a solution of hydrogen chloride in dioxane (4 N, 100 mL) followed by warming at reflux for 18 h. The solution was cooled and concentrated in vacuo. The residue was distilled under reduced pressure (55-58° C./0.5 mm Hg) to afford the title compound as colorless oil (13.6 g, 81%). 1H NMR (300 MHz, CDCl3): δ 3.60 (s, 2 H) 3.70 (s, 3 H) 7.02 (m, 2 H) 7.24 (m, 2 H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
31
Citations
A Edwards, M Rubin - Tetrahedron, 2015 - Elsevier
A new synthetic protocol for the preparation of 3-aryl-3-methoxycarbonyl cyclopropenes with an unsubstituted double bond has been developed that allowed for expanded substrate …
Number of citations: 17 www.sciencedirect.com
MR Degraffenreid, S Bennett, S Caille… - The Journal of …, 2007 - ACS Publications
A simple, scalable, and efficient one-pot methodology for the synthesis of 4,4-disubstituted cyclohexane β-keto esters from benzylic nitriles or esters and methyl acrylate promoted by …
Number of citations: 41 pubs.acs.org
AY Nuriye, J Barr - Results in Chemistry, 2022 - Elsevier
Iodine-promoted dimerization of enolates of methyl 2-arylacetates generated with tBuOK under equilibrium conditions are reported. The oxidative homocoupling reaction furnishes a …
Number of citations: 2 www.sciencedirect.com
KJ Kolonko, HJ Reich - chem.wisc.edu
All reactions requiring a dry atmosphere were performed in glassware flame-dried or dried overnight in a 110 C oven, sealed with septa and flushed with dry N2. Tetrahydrofuran (THF) …
Number of citations: 2 www2.chem.wisc.edu
AK Strunz, AJM Zweemer, C Weiss… - Bioorganic & Medicinal …, 2015 - Elsevier
Activation of chemokine CC receptors subtype 2 (CCR2) plays an important role in chronic inflammatory processes such as atherosclerosis, multiple sclerosis and rheumatoid arthritis. A …
Number of citations: 12 www.sciencedirect.com
BK Kim, H Ko, ES Jeon, ES Ju, LS Jeong… - European Journal of …, 2016 - Elsevier
Human coxsackievirus B3 (CVB3) 3C protease plays an essential role in the viral replication of CVB3, which is a non-enveloped and positive single-stranded RNA virus belonging to …
Number of citations: 23 www.sciencedirect.com
GA Molander, KM Traister… - The Journal of organic …, 2013 - ACS Publications
A method has been developed for the Pd-catalyzed synthesis of α-(hetero)aryl esters and amides through a Suzuki–Miyaura cross-coupling reaction. This method avoids the use of …
Number of citations: 43 pubs.acs.org
A Dasgupta, R Babaahmadi, B Slater, BF Yates… - Chem, 2020 - cell.com
Lewis acidic boranes have been shown to be effective metal-free catalysts for highly selective reactions of donor-acceptor diazo compounds to a range of substrates. The reactions of α-…
Number of citations: 71 www.cell.com
NJ Truax, F Banales Mejia, DO Kwansare… - The Journal of …, 2016 - ACS Publications
A simple and flexible approach to 3-pyrrolin-2-one fused carbazoles is disclosed. The key step involves the BF 3 -mediated electrophilic substitution of indoles with N-alkyl-substituted 3-…
Number of citations: 27 pubs.acs.org
X Lu, C Zhu, C Zhang, X Li, Z Yu, Z Zhang… - European Journal of …, 2022 - Elsevier
A natural product scopoletin, which also contains an ortho-substituted phenolic structure in its skeleton, was found in some medicinal plants. In this study, to develop scopoletin-based …
Number of citations: 2 www.sciencedirect.com

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